molecular formula C14H28N2O B1481363 3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine CAS No. 2097994-84-6

3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

Cat. No. B1481363
CAS RN: 2097994-84-6
M. Wt: 240.38 g/mol
InChI Key: MPTLJRUTTWFAAO-UHFFFAOYSA-N
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Description

3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine (EMAN) is a synthetic organic compound with a variety of uses in both scientific research and industry. It is a cyclic amine that has been used in a variety of laboratory experiments for its unique properties and potential applications.

Scientific Research Applications

Anticancer Chemotherapeutics

The bicyclo[3.3.1]nonane moiety, a core structure in this compound, is prevalent in many biologically active natural products. Its derivatives, including those with the azaspiro[4.4]nonan-2-yl structure, are being explored for their potential as anticancer agents. These compounds are investigated for their ability to interact with specific biological targets that are crucial in the proliferation of cancer cells .

Asymmetric Catalysis

Compounds with the azaspiro[4.4]nonan-2-yl moiety are attractive for use in asymmetric catalysis. Their unique three-dimensional structure can induce chirality in the resulting products, which is highly valuable in the synthesis of enantiomerically pure pharmaceuticals .

Ion Receptors

The structural complexity and the presence of nitrogen in the azaspiro[4.4]nonan-2-yl ring system make it suitable for forming complexes with ions. This application is significant in the development of sensors and in the separation of specific ions from mixtures .

Metallocycles Formation

The nitrogen atom in the azaspiro[4.4]nonan-2-yl structure can act as a coordination site for metals, leading to the formation of metallocycles. These structures are important in materials science and catalysis, where the metal’s properties can be harnessed for various reactions .

Molecular Tweezers

The unique shape of the azaspiro[4.4]nonan-2-yl framework allows it to function as molecular tweezers. This application is crucial in molecular recognition processes, where the compound can selectively bind to other molecules, such as in drug delivery systems .

Organometallics and Nanoconjugates

Research is being conducted on the use of azaspiro[4.4]nonan-2-yl derivatives in organometallic chemistry. These compounds can form stable complexes with metals, which are then used as catalysts or in electronic devices at the nanoscale .

Neuropharmacology

Given the structural similarity to known neuroactive compounds, derivatives of azaspiro[4.4]nonan-2-yl are being studied for their potential effects on the central nervous system. They may act on various neurotransmitter receptors, influencing processes like mood regulation and pain perception .

Drug Design and Optimization

The azaspiro[4.4]nonan-2-yl moiety can be used as a scaffold in drug design. Its modifiable structure allows for the optimization of pharmacokinetic and pharmacodynamic properties, leading to the development of drugs with improved efficacy and reduced side effects .

Mechanism of Action

properties

IUPAC Name

3-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O/c1-2-17-11-13-10-16(9-5-8-15)12-14(13)6-3-4-7-14/h13H,2-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTLJRUTTWFAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 2
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 3
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 4
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3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 5
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine
Reactant of Route 6
3-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-amine

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